1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
Description
This bicyclic compound features a fused furofuran scaffold with a tetrahydro backbone, a ketone group at position 3, and a thioxo (S=O) group at position 4. Its molecular formula is C₈H₈O₃S, with a molecular weight of 184.15 g/mol (calculated based on structural analogs). The thioxo group introduces unique electronic and steric properties compared to oxo (O=O) derivatives, influencing solubility, stability, and reactivity.
Properties
IUPAC Name |
9-sulfanylidene-5,10-dioxatricyclo[5.3.0.04,8]decan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(10-7)6(5)8(12)11-3/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHSALZWYWVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1OC3=O)C(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926461 | |
| Record name | 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129679-52-3 | |
| Record name | 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129679523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium(II)-Catalyzed Cyclization of Diazo Compounds
A foundational approach to fused furofuran systems involves rhodium(II)-mediated carbenoid cyclizations. In a seminal study, 2-alkynyl 2-diazo-3-oxobutanoates underwent Rh(II)-acetate-catalyzed cyclization to yield furo[3,4-c]furans . The reaction proceeds via rhodium-stabilized carbenoid formation, followed by intramolecular attack on the carbonyl group to form the furan ring (Fig. 1). For the target compound, analogous intermediates could be designed with a thioxo group at the 6-position.
Key Steps :
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Diazo Precursor Synthesis : Introduction of a thioxo group at the β-keto position of the diazo substrate.
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Cyclization : Rh(II) acetate (2–5 mol%) in dichloromethane at 25°C induces carbenoid formation and cyclization.
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Post-Cyclization Modifications : Thiolation or sulfur incorporation via nucleophilic substitution.
Yields for analogous furofurans ranged from 65–85%, suggesting viability for scaling .
Multi-Step Synthesis from Furan Derivatives
Source highlights a generalized pathway starting from simpler furan precursors. The synthesis involves:
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Furan Ring Functionalization : Introduction of ethano and thioxo groups via alkylation and thionation.
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Cyclization : Acid- or base-mediated intramolecular esterification to form the bicyclic framework.
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Reduction : Hydrogenation or catalytic reduction to achieve the tetrahydro state.
A proposed route (Fig. 2) begins with 3-furoic acid derivatives, which undergo Claisen condensation with ethyl bromoacetate to install the ethano bridge. Thionation using Lawesson’s reagent introduces the thioxo group, followed by cyclization under acidic conditions (e.g., H2SO4/MeOH).
Thiadiazinone-Based Thioxo Incorporation
Insights from thiadiazin-4-one syntheses inform thioxo group installation. Carbonyl diisothiocyanate (CDITC) reacts with nucleophiles (e.g., amines, alcohols) to form thione-containing heterocycles. Adapting this, a ketone intermediate could react with CDITC under basic conditions (K2CO3, DMF) to introduce the thioxo group (Fig. 3).
Optimization Notes :
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Temperature : 0–25°C prevents side reactions.
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
Oxidative Cleavage and Cyclization Strategies
Furofuran lignan syntheses employ oxidative cleavage of alkenes (e.g., OsO4/NaIO4) to generate diols, which cyclize to form fused rings. For the target compound, a similar strategy could oxidize a diene precursor to a diketone, followed by thionation and acid-catalyzed cyclization (Fig. 4).
Example Protocol :
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Diene Synthesis : Aldol condensation of γ-butyrolactone derivatives.
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Oxidative Cleavage : OsO4/N-methylmorpholine N-oxide (NMO) followed by NaIO4.
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Thionation : Lawesson’s reagent or P4S10.
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Cyclization : p-TsOH in MeOH induces lactonization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thioxo group to other sulfur-containing functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other sulfur derivatives .
Scientific Research Applications
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- involves its interaction with specific molecular targets. The thioxo group can participate in redox reactions, influencing various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to 3,6-Ethano-1H,4H-furo[3,4-c]furan-1,4-dione, tetrahydro- (CAS 129679-49-8, C₈H₈O₄, MW 168.15 g/mol), which contains two ketone groups (1,4-dione) instead of the thioxo substitution . Key differences include:
- Functional Groups : The thioxo group (S=O) replaces one ketone (O=O), altering electron distribution and hydrogen-bonding capacity.
- Molecular Weight : The sulfur atom increases the molecular weight by ~16 g/mol.
- Polarity : The dione derivative has a higher topological polar surface area (TPSA) due to two additional oxygen atoms, enhancing solubility in polar solvents.
Physical and Chemical Properties
However, sulfur’s larger atomic radius may enhance lipophilicity, as reflected in the higher predicted XLogP3 value.
Reactivity and Stability
- Thioxo vs. Oxo Reactivity: The thioxo group is more nucleophilic than oxo, favoring reactions with electrophiles (e.g., alkylation or Michael additions). Sulfur’s lower electronegativity also stabilizes enolate intermediates differently .
- Thermal Stability : Dione analogs like Cantharidin (a related natural product) exhibit high thermal stability due to rigid bicyclic frameworks. The thioxo derivative may show reduced stability under oxidative conditions due to sulfur’s susceptibility to oxidation.
Research Findings and Limitations
- Structural Characterization : The dione analog’s crystal structure has been resolved using SHELX programs, confirming its bicyclic geometry and hydrogen-bonding networks . Similar methods could be applied to the thioxo compound.
- Gaps in Data : Direct experimental data on the thioxo derivative’s solubility, stability, and bioactivity are sparse. Most comparisons rely on computational predictions or extrapolation from dione analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
